molecular formula C18H22N4O5 B14995619 dimethyl 1-{1-[(3,4-dimethylphenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate

dimethyl 1-{1-[(3,4-dimethylphenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B14995619
M. Wt: 374.4 g/mol
InChI Key: ZUTBSVGWNZXKME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-DIMETHYL 1-{1-[(3,4-DIMETHYLPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes dimethyl groups and a carbamoyl-propyl substituent. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL 1-{1-[(3,4-DIMETHYLPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using azide-alkyne cycloaddition, also known as the Huisgen cycloaddition. This reaction involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Carbamoylation: The carbamoyl group can be introduced by reacting the triazole derivative with an isocyanate or carbamoyl chloride under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be used to modify the carbamoyl group, potentially converting it to an amine.

    Substitution: The triazole ring can participate in substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

Scientific Research Applications

4,5-DIMETHYL 1-{1-[(3,4-DIMETHYLPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Agriculture: The compound can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

    Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

    Chemical Sensing: The compound can be used in the development of sensors for detecting various chemical substances.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL 1-{1-[(3,4-DIMETHYLPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. The carbamoyl group can also interact with proteins, affecting their function. These interactions can lead to the inhibition of microbial growth, cancer cell proliferation, or other biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds also contain a triazole ring but differ in the position of the nitrogen atoms. They are known for their antifungal and anticancer activities.

    Imidazole Derivatives: Imidazoles are five-membered rings with two nitrogen atoms. They are used in various pharmaceutical applications, including antifungal and anti-inflammatory drugs.

    Tetrazole Derivatives: Tetrazoles contain four nitrogen atoms in the ring and are used in the development of antihypertensive drugs and other pharmaceuticals.

Uniqueness

4,5-DIMETHYL 1-{1-[(3,4-DIMETHYLPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dimethyl groups and the carbamoyl-propyl substituent enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H22N4O5

Molecular Weight

374.4 g/mol

IUPAC Name

dimethyl 1-[1-(3,4-dimethylanilino)-1-oxobutan-2-yl]triazole-4,5-dicarboxylate

InChI

InChI=1S/C18H22N4O5/c1-6-13(16(23)19-12-8-7-10(2)11(3)9-12)22-15(18(25)27-5)14(20-21-22)17(24)26-4/h7-9,13H,6H2,1-5H3,(H,19,23)

InChI Key

ZUTBSVGWNZXKME-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)C)C)N2C(=C(N=N2)C(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.